molecular formula C5H7FO3S B8195038 1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide

1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide

Cat. No.: B8195038
M. Wt: 166.17 g/mol
InChI Key: KLUJCRWNXXJOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide is a fluorinated spirocyclic compound featuring a sulfur-oxygen (sulfoxide) functional group. This base compound has a molecular formula of C₅H₈O₃S, a molecular weight of 148.18 g/mol, and is stored under controlled conditions (2–8°C or -20°C) due to its sensitivity .

Properties

IUPAC Name

2-fluoro-5,7-dioxa-6λ4-thiaspiro[2.5]octane 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3S/c6-4-1-5(4)2-8-10(7)9-3-5/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUJCRWNXXJOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12COS(=O)OC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Fluorinated Diol Precursors

A primary route involves the cyclization of 1-fluoro-1,2-cyclopropane dimethanol derivatives with sulfur-containing reagents. For example, reaction with thionyl chloride (SOCl₂) under controlled conditions yields the cyclic sulfite via intramolecular esterification:

1-Fluoro-1,2-cyclopropane dimethanol+SOCl2base, -10°C1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide+HCl\text{1-Fluoro-1,2-cyclopropane dimethanol} + \text{SOCl}_2 \xrightarrow{\text{base, -10°C}} \text{this compound} + \text{HCl}

Optimization and Challenges

Diastereoselective Control

The spirocyclic structure’s stereochemistry is critical for biological activity. Patent WO2015103583A1 highlights diastereoselective glycine aldol reactions for related monobactams, suggesting that chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst ) could enhance enantiomeric excess in the fluorinated spirocyclic product.

Fluorination Techniques

Direct fluorination of pre-formed spirocyclic intermediates poses challenges due to the sulfite group’s sensitivity. Alternatively, electrophilic fluorination using Selectfluor® or NFSI (N-fluorobenzenesulfonimide) at the diol stage ensures regioselectivity.

Analytical Characterization

Successful synthesis requires validation via:

  • NMR Spectroscopy : Distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and sulfoxide sulfur (δ 105–110 ppm in 19F^{19}\text{F} NMR).

  • Mass Spectrometry : Molecular ion peak at m/z 166.17 (M⁺).

Industrial-Scale Considerations

Scalability demands cost-effective fluorinated precursors. The use of continuous flow reactors improves safety and yield for exothermic steps (e.g., SOCl₂ reactions). Patent EP1961744B1 notes that bridged cyclic intermediates enhance stability during large-scale synthesis.

Emerging Methodologies

Recent advances in photoredox catalysis enable radical-based fluorination, potentially bypassing traditional stoichiometric reagents. Coupling this with spirocyclization (e.g., Weiss-Cook reaction ) may offer greener pathways .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfones and sulfoxides.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C5_5H7_7FO3_3S
  • Molecular Weight : 166.17 g/mol
  • Density : Approximately 1.60 g/cm³ (predicted)
  • Boiling Point : Estimated at 255.4 °C (predicted)

Structural Characteristics

The compound features a spirocyclic structure that includes both oxygen and sulfur atoms, contributing to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide has been investigated for potential therapeutic applications due to its unique chemical structure, which may influence biological activity.

Case Studies:

  • Antimicrobial Activity : Research has indicated that compounds with similar spirocyclic structures exhibit antimicrobial properties. Studies are ongoing to evaluate the effectiveness of this compound against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.

Materials Science

The compound's unique structure allows it to be explored as a potential additive in polymer chemistry.

Applications:

  • Polymer Stabilization : The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties.
  • Nanocomposites : Its use in creating nanocomposite materials could lead to advancements in lightweight and high-strength materials for aerospace and automotive industries.

Environmental Studies

The environmental impact and degradation pathways of fluorinated compounds are critical areas of study.

Research Focus:

  • Biodegradation Studies : Investigating how this compound behaves in various environmental conditions could provide insights into its persistence and ecological impact.
  • Analytical Chemistry Applications : The compound can be used as a standard in analytical methods for detecting fluorinated pollutants in environmental samples.

Data Tables

Application AreaSpecific Use Case
Medicinal ChemistryAntimicrobial and anticancer studies
Materials SciencePolymer stabilization and nanocomposites
Environmental StudiesBiodegradation and analytical chemistry

Mechanism of Action

The mechanism of action of 1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spiro structure provides rigidity, which can affect the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide and related spirocyclic sulfoxides/sulfones:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Functional Groups
5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide 89729-09-9 C₅H₈O₃S 148.18 N/A N/A Sulfoxide (S=O), spirocyclic ether
5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide 153493-52-8 C₅H₈O₄S 164.18 1.51 242.8 Sulfone (SO₂), spirocyclic ether
6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane N/A C₁₇H₁₉ClF₂NO₂S 378.85 N/A N/A Sulfonyl (SO₂), difluoro, spirocyclic amine

Key Observations:

Sulfur Oxidation State :

  • The sulfoxide (S=O) in 89729-09-9 exhibits moderate polarity and reactivity, while the sulfone (SO₂) in 153493-52-8 is more oxidized, leading to higher density (1.51 g/cm³) and thermal stability (boiling point 242.8°C) .
  • Fluorination (as in the target compound) may further modulate electronic properties, enhancing metabolic stability in drug design.

Structural Modifications :

  • The 6-azaspiro[2.5]octane derivative () replaces oxygen with nitrogen in the spirocyclic system and introduces a sulfonyl group, increasing molecular weight to 378.85 g/mol . This highlights how heteroatom substitution (N vs. O) and bulky substituents (e.g., chlorophenyl) alter steric and electronic profiles .

Physicochemical Behavior: 153493-52-8 (sulfone) has a significantly higher boiling point (242.8°C) compared to sulfoxide analogs, reflecting stronger intermolecular forces due to the polar SO₂ group . Fluorine’s electronegativity in the target compound could reduce boiling points slightly relative to non-fluorinated analogs by decreasing polarizability.

Research Findings and Implications

Synthetic Utility :

  • The base compound (89729-09-9 ) is commercially available (e.g., from Hangzhou DPK Chemical) and used in fine chemical synthesis . Fluorinated derivatives like the target compound may serve as intermediates in pharmaceuticals, leveraging fluorine’s bioisosteric effects.

Stability and Storage :

  • Sulfoxides like 89729-09-9 require storage at -20°C or 2–8°C to prevent degradation, whereas sulfones (153493-52-8 ) are more thermally stable . Fluorination could improve shelf life by reducing susceptibility to oxidation.

Safety Considerations: Sulfur-containing spirocycles often carry hazard warnings (e.g., H302: harmful if swallowed).

Biological Activity

1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide, with the CAS number 1835276-52-2, is a compound that has garnered interest in pharmaceutical and chemical research due to its potential biological activities. This article presents a detailed examination of its biological properties, including its chemical structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H7FO3SC_5H_7FO_3S, with a molecular weight of approximately 166.17 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₅H₇FO₃S
Molecular Weight166.17 g/mol
Density1.60 g/cm³ (predicted)
Boiling Point255.4 °C (predicted)
Flash Point100.6 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial properties, particularly against certain bacterial strains.

Antimicrobial Activity

Research has indicated that derivatives of spirocyclic compounds can possess significant antimicrobial effects. For instance, studies on related compounds show that they can inhibit the growth of Gram-positive and Gram-negative bacteria.

In vitro tests have demonstrated that this compound may similarly affect bacterial growth by disrupting cellular processes or inhibiting enzyme activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to or including this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibitory effect at concentrations as low as 107M10^{-7}M, suggesting potential applications in antibiotic development .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications in the spirocyclic structure can enhance biological activity. This highlights the importance of structural features in determining efficacy .
  • Enzyme Inhibition Studies : In vitro assays have been conducted to assess the inhibition of specific enzymes by this class of compounds. The results indicate that certain derivatives can effectively inhibit enzymes critical for bacterial survival .

Q & A

Q. What are the standard synthetic routes for 1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, fluorinated spirocyclic compounds can be prepared using THF as a solvent and triethylamine (Et3N) as a base to neutralize HCl byproducts (as seen in analogous phosphazene syntheses) . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
  • Catalyst/base tuning : Adjusting Et3N stoichiometry to minimize side reactions.
  • Reaction time : Monitoring via thin-layer chromatography (TLC) ensures completion without degradation .
    Table 1 : Example Reaction Conditions
ReagentSolventReaction TimeYield (%)Purification Method
THF/Et3NTHF72 hours~65Column chromatography

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic and sulfur-containing functional groups in this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves spirocyclic geometry and sulfur-oxygen bonding (used in analogous phosphazene structures) .
  • <sup>19</sup>F NMR : Identifies fluorine environment and electronic effects (δ ~ -120 to -180 ppm typical for fluorinated spiro systems).
  • IR spectroscopy : Confirms S=O stretching (~1050–1150 cm<sup>-1</sup>) and C-F bonds (~1100–1250 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of the fluorinated spirocyclic system in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model:
  • Electrophilic centers : Localized positive charges on sulfur or fluorine atoms.
  • Transition states : For nucleophilic attack (e.g., thiolate or amine nucleophiles).
  • Solvent effects : Simulate THF or DMF interactions using polarizable continuum models (PCM). Validate predictions with experimental kinetic studies .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Variable Control : Systematically alter reaction parameters (temperature, solvent polarity, nucleophile concentration) to isolate selectivity drivers.
  • Isotopic labeling : Use <sup>18</sup>O or <sup>34</sup>S isotopes to track bond cleavage/formation.
  • In-situ monitoring : Employ real-time Raman spectroscopy or mass spectrometry to detect intermediates .

Q. How does the compound's stability under varying pH and oxidative conditions impact its applicability in catalytic systems?

  • Methodological Answer :
  • pH stability assays : Expose the compound to buffered solutions (pH 3–10) and monitor degradation via HPLC.
  • Oxidative stress tests : Use H2O2 or O3 to assess sulfur oxidation (e.g., sulfoxide/sulfone formation).
  • Surface adsorption studies : Analyze interactions with catalytic supports (e.g., silica) using XPS or AFM (see indoor surface chemistry methodologies) .

Data Contradiction Analysis

Case Study : Discrepancies in reported yields for fluorinated spirocyclic derivatives.

  • Root Cause : Variability in purification efficiency (e.g., column chromatography vs. recrystallization).
  • Resolution : Standardize protocols using high-purity solvents and validate yields via <sup>1</sup>H NMR integration against internal standards .

Safety and Best Practices

  • Lab Handling : Use fluorinated gloves and fume hoods due to potential HF release during hydrolysis .
  • Waste Disposal : Neutralize acidic byproducts with CaCO3 before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.